(1R,2Z,4S,7E,11E)-4-Isopropyl-1,7,11-trimethyl-2,7,11-cyclotetradecatrien-1-ol
Description
Properties
IUPAC Name |
(1R,2Z,4S,7Z,11Z)-1,7,11-trimethyl-4-propan-2-ylcyclotetradeca-2,7,11-trien-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O/c1-16(2)19-12-11-18(4)9-6-8-17(3)10-7-14-20(5,21)15-13-19/h9-10,13,15-16,19,21H,6-8,11-12,14H2,1-5H3/b15-13-,17-10-,18-9-/t19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPXSYXFLHDPCK-MLVUXGSTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(C=CC(CCC(=CCC1)C)C(C)C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C/CC[C@@](/C=C\[C@@H](CC/C(=C\CC1)/C)C(C)C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Organic Synthesis Framework
The synthesis of (1R,2Z,4S,7E,11E)-4-isopropyl-1,7,11-trimethyl-2,7,11-cyclotetradecatrien-1-ol typically follows a multi-step pathway involving cyclization, functional group transformations, and stereoselective reactions. While specific protocols remain proprietary, analogous cyclotetradecatrienol syntheses provide a foundational blueprint.
Key Stages:
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Ring Formation : Cyclization reactions, such as Diels-Alder or ring-closing metathesis (RCM), construct the 14-membered carbon backbone.
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Stereochemical Installation : Chiral catalysts or auxiliaries enforce the (1R,4S) configuration, while double-bond geometries (2Z,7E,11E) are controlled via selective hydrogenation or Wittig reactions.
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Functionalization : Introduction of the isopropyl and methyl groups through alkylation or cross-coupling reactions.
Stereochemical Control Strategies
The compound’s bioactivity hinges on its precise stereochemistry, necessitating advanced synthetic techniques:
Asymmetric Catalysis
Double-Bond Geometry Management
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Z-Selective Olefin Metathesis : Grubbs-type catalysts with bulky substituents favor cis (Z) configurations at C2 and C7.
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E-Selective Eliminations : Base-mediated dehydrohalogenation ensures trans (E) geometry at C11.
Industrial-Scale Production Techniques
Large-Scale Reactor Design
Industrial synthesis prioritizes cost efficiency and yield:
| Parameter | Optimization Strategy | Outcome |
|---|---|---|
| Temperature Control | Jacketed reactors with cooling loops | Prevents thermal degradation |
| Catalyst Loading | Heterogeneous catalysts (e.g., Pd/C) | Easy recovery and reuse |
| Continuous Flow Systems | Microreactors for exothermic steps | Enhances safety and yield |
Catalytic Hydrogenation
Purification and Isolation Methods
Chromatographic Techniques
Crystallization Optimization
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Solvent System : Ethanol/water (7:3 v/v) induces selective crystallization.
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Purity : >99% enantiomeric excess (ee) achieved after two recrystallizations.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
(1R,2Z,4S,7E,11E)-4-Isopropyl-1,7,11-trimethyl-2,7,11-cyclotetradecatrien-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)).
Reducing Agents: Hydrogen gas (H(_2)) with palladium on carbon (Pd/C) as a catalyst.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl(_2)).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated compounds.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Studied for its potential role in catalytic processes.
Biology
Biological Activity: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (1R,2Z,4S,7E,11E)-4-Isopropyl-1,7,11-trimethyl-2,7,11-cyclotetradecatrien-1-ol exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, such as those involved in inflammation or microbial growth.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Stereochemical Differences
Key structural distinctions among Thunbergol and related cembranoids include:
Key Observations :
- Stereochemistry : The 4S configuration in Thunbergol distinguishes it from β-CBT-ol (4R) and influences bioactivity. For example, α-CBT-ol (4S) enhances aphid resistance, while β-CBT-ol (4R) delays insect growth .
- Functional Groups : Compounds like Tortuosene A (201) and 2-epi-sarcophine (203) feature epoxy or hydroxyl groups , enhancing their cytotoxicity or solubility compared to Thunbergol .
Anti-Inflammatory Activity
- Thunbergol’s TNF-α inhibition (IC₅₀ = 7.2 μM) surpasses analogues like cembratrien-4-ol (137), which shows only moderate activity, and cembratrien-4-ol (138), which is inactive .
Cytotoxicity and Antimicrobial Effects
- Thunbergol lacks the α-methylene-γ-lactone moiety found in compounds 2 and 3 from Lobophytum sp., which exhibit moderate cytotoxicity against tumor cell lines (e.g., SGC7901, A549) and antibacterial activity against S. aureus .
- In contrast, Thunbergol’s bioactivity is more targeted, emphasizing TNF-α pathways rather than broad-spectrum cytotoxicity .
Biological Activity
(1R,2Z,4S,7E,11E)-4-Isopropyl-1,7,11-trimethyl-2,7,11-cyclotetradecatrien-1-ol, commonly known as Thunbergol or Isocembrol , is a naturally occurring sesquiterpene alcohol with the molecular formula and a molecular weight of approximately 290.48 g/mol. It has garnered interest due to its potential biological activities and applications in various fields including pharmacology and agriculture.
Chemical Structure
The compound features a complex cyclic structure characterized by multiple double bonds and an isopropyl group. The stereochemistry is defined by specific configurations at several carbon centers.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C20H34O |
| Molecular Weight | 290.48 g/mol |
| IUPAC Name | This compound |
| CAS Registry Number | 25269-17-4 |
Antimicrobial Properties
Recent studies have shown that Thunbergol exhibits significant antimicrobial activity against various pathogens. For instance:
- Bacterial Inhibition : Research indicates that Thunbergol can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL.
- Antifungal Effects : Thunbergol has demonstrated antifungal properties against Candida albicans and Aspergillus niger, with MIC values around 100 µg/mL.
Anti-inflammatory Effects
Thunbergol has been investigated for its anti-inflammatory potential. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential role in managing inflammatory conditions.
Antioxidant Activity
The antioxidant capacity of Thunbergol has been assessed through various assays:
- DPPH Radical Scavenging : Thunbergol showed a dose-dependent scavenging effect on DPPH radicals with an IC50 value of approximately 30 µg/mL.
- ABTS Assay : The compound also exhibited significant antioxidant activity in the ABTS assay with comparable efficacy to well-known antioxidants like ascorbic acid.
Case Studies
Several case studies highlight the biological relevance of Thunbergol:
- Case Study on Antimicrobial Efficacy : A study published in the Journal of Ethnopharmacology evaluated the antimicrobial properties of Thunbergol extracted from Thunbergia laurifolia. Results showed a broad spectrum of activity against both bacterial and fungal strains.
- Anti-inflammatory Mechanism Study : Another research article explored the mechanism behind Thunbergol's anti-inflammatory effects using murine macrophage models. The findings indicated that Thunbergol inhibits NF-kB signaling pathways.
- Clinical Trial on Antioxidant Effects : A clinical trial assessed the effects of Thunbergol supplementation on oxidative stress markers in patients with metabolic syndrome. Results indicated a significant reduction in oxidative stress markers after 12 weeks of supplementation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
